molecular formula C6H6Cl2N2O B1442702 2,5-Dichloro-4-ethoxypyrimidine CAS No. 1351762-11-2

2,5-Dichloro-4-ethoxypyrimidine

Cat. No.: B1442702
CAS No.: 1351762-11-2
M. Wt: 193.03 g/mol
InChI Key: USUPRXXHCFGENX-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-ethoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. It is a colorless to pale yellow crystalline solid with a molecular formula of C7H7Cl2N2O. This compound has garnered significant attention due to its diverse biological and industrial applications.

Biochemical Analysis

Biochemical Properties

2,5-Dichloro-4-ethoxypyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleophilic substitution reactions, where it acts as a substrate or inhibitor

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding its potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular mechanisms are critical for understanding how this compound exerts its biological effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in laboratory settings. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm. Understanding these dosage effects is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are essential for understanding how this compound is metabolized and its potential effects on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its activity and function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects Targeting signals and post-translational modifications direct it to particular organelles, influencing its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dichloro-4-ethoxypyrimidine typically involves the reaction of 2,5-dichloropyrimidine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out at room temperature, resulting in the substitution of the chlorine atom at the 4-position with an ethoxy group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and crystallization to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-ethoxypyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction involves the replacement of the chlorine atoms with nucleophiles such as amines or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield 2,5-diamino-4-ethoxypyrimidine .

Scientific Research Applications

2,5-Dichloro-4-ethoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    4,6-Dichloro-2-(methylthio)pyrimidine: This compound is similar in structure but has a methylthio group instead of an ethoxy group.

    2,4-Dichloro-5-methoxypyrimidine: This compound has a methoxy group at the 5-position instead of an ethoxy group at the 4-position.

Uniqueness: 2,5-Dichloro-4-ethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 4-position makes it particularly useful in certain synthetic applications and biological studies.

Properties

IUPAC Name

2,5-dichloro-4-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-2-11-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUPRXXHCFGENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729369
Record name 2,5-Dichloro-4-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351762-11-2
Record name 2,5-Dichloro-4-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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